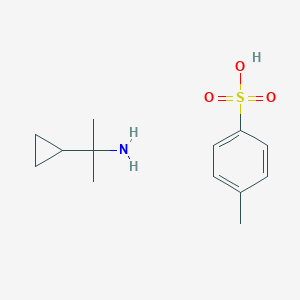

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Identity and Structural Features 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt (CAS: 172947-14-7) is an organic salt composed of a cyclopropyl-substituted propylamine cation and a p-toluenesulfonate (tosylate) anion. Its molecular formula is C₁₃H₂₁NO₃S, with a molecular weight of 271.38 g/mol . The cation features a cyclopropyl group attached to a tertiary amine (2-propylamine), while the anion is derived from p-toluenesulfonic acid.

Such salts are frequently employed in organic synthesis as catalysts or stabilizing agents due to their mild acidity and solubility in polar solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt typically involves the reaction of cyclopropylmethylamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:

Cyclopropylmethylamine Preparation: Cyclopropylmethylamine is synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.

Salt Formation: The cyclopropylmethylamine is then reacted with p-toluenesulfonic acid in an appropriate solvent, such as ethanol or methanol, to form the p-toluenesulfonate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropylamines or cyclopropyl alcohols.

Substitution: Cyclopropyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt serves as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the modification of bioactive molecules, particularly in the development of GPR88 receptor agonists. Recent studies have demonstrated that derivatives of this compound can modulate signaling pathways associated with alcohol addiction, showcasing its potential as a therapeutic agent .

Chemical Intermediates

This compound is frequently used as an intermediate in organic synthesis. Its ability to undergo various functional group transformations makes it valuable in creating complex organic molecules. For instance, it has been employed in the synthesis of novel sulfonate salts and derivatives that find applications in photoacid generators and resist compositions for lithography .

Material Science

In material science, this compound is utilized in the formulation of specialty coatings and adhesives. Its properties contribute to the performance characteristics of these materials, such as adhesion strength and thermal stability.

Case Study 1: GPR88 Agonist Research

A study focused on the design and synthesis of GPR88 agonists derived from the 2-cyclopropyl-2-propylamine scaffold demonstrated significant effects on alcohol consumption behaviors in rodent models. The research highlighted the compound's role in modulating neurochemical pathways related to addiction .

Case Study 2: Synthesis of Novel Sulfonate Salts

Research involving the synthesis of novel sulfonate salts from this compound has shown promising results in developing advanced materials for photolithography. These materials have demonstrated enhanced resolution and sensitivity compared to traditional formulations .

Wirkmechanismus

The mechanism by which 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: p-Toluenesulfonate Salts with Varied Cations

The following table compares 2-cyclopropyl-2-propylamine p-toluenesulfonate salt with structurally related tosylate salts:

Key Observations:

Cation Hydrophobicity and Solubility: The cyclopropyl group in the target compound increases hydrophobicity compared to sodium or pyridinium cations. This may reduce aqueous solubility but enhance compatibility with organic solvents, similar to PPTs . In polymer systems, hydrophobic cations (e.g., methylpyridinium) alter phase separation temperatures non-monotonically, suggesting that 2-cyclopropyl-2-propylamine tosylate could similarly modulate polymer thermoresponsiveness .

Thermal Stability:

- The high melting point (167–171°C) indicates greater thermal stability compared to sodium p-toluenesulfonate tetrahydrate (which decomposes upon dehydration) .

Catalytic Utility:

- PPTs is widely used in organic synthesis due to its mild acidity. The tertiary amine in 2-cyclopropyl-2-propylamine tosylate may offer unique catalytic pathways, though this remains unexplored in the provided evidence .

Functional Analogues: Amine Salts with Different Anions

Comparisons with amine salts bearing alternative anions highlight the role of the tosylate group:

Key Observations:

- The tosylate anion provides a balance of moderate acidity and bulkiness, facilitating crystallization and stabilizing cationic intermediates in reactions. In contrast, phosphonofluoridate or phosphonothioate anions are more reactive and toxic .

- Hydrochloride salts (e.g., 3-chloro-2-propylamine hydrochloride) exhibit higher water solubility but lower thermal stability compared to tosylates .

Biologische Aktivität

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a chemical compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound, emphasizing its applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with p-toluenesulfonic acid. The process is carried out under controlled conditions to ensure high yield and purity. Key steps include:

- Preparation of Cyclopropylmethylamine : Synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.

- Salt Formation : Cyclopropylmethylamine is reacted with p-toluenesulfonic acid in a solvent such as ethanol or methanol to form the desired salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group provides steric hindrance, influencing binding affinity and specificity. The amine group facilitates hydrogen bonding and electrostatic interactions, modulating the activity of target molecules.

Biological Activity

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Enzyme Interaction

Research indicates that this compound is utilized in biochemical assays to investigate enzyme activity. It has been shown to affect enzyme kinetics and can serve as a substrate or inhibitor in various enzymatic reactions.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial properties against various pathogens. While specific data on the compound's antimicrobial efficacy is limited, its structural characteristics indicate that it may inhibit bacterial growth, particularly against Gram-positive bacteria .

Neuropharmacological Effects

The compound's interaction with G protein-coupled receptors (GPCRs) has been explored, particularly regarding its potential role in neurological disorders. For instance, compounds derived from similar scaffolds have demonstrated neuroprotective effects and modulation of neurotransmitter systems, suggesting that this compound may have similar applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- GPR88 Activation : Research on related compounds has shown activation of GPR88 through Gαi-coupled signaling pathways, which may suggest a similar mechanism for this compound. This pathway is implicated in various neuropsychiatric conditions .

- Anticancer Activity : Compounds with structural similarities have exhibited cytotoxicity against cancer cell lines. For example, derivatives have been shown to induce apoptosis in tumor cells, indicating that this compound could also possess anticancer properties .

- Toxicological Studies : Safety assessments highlight that while the compound shows promise in various applications, it can cause skin and eye irritation, necessitating caution in handling and application.

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-cyclopropyl-2-propylamine p-toluenesulfonate salt, and how can purity be optimized during synthesis?

- Answer : Synthesis typically involves the reaction of 2-cyclopropyl-2-propylamine with p-toluenesulfonic acid in a polar aprotic solvent (e.g., dichloromethane) under controlled stoichiometric conditions. Purity optimization requires iterative recrystallization using ethanol-water mixtures, followed by vacuum filtration to remove unreacted starting materials . Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical to verify structural integrity and purity (>98%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Answer :

- Primary techniques : ¹H NMR (δ 7.6–7.2 ppm for aromatic protons, δ 2.3 ppm for methyl group in p-toluenesulfonate) and FT-IR (S=O stretching at ~1180 cm⁻¹, N-H bending at ~1600 cm⁻¹) .

- Data contradiction resolution : Compare experimental spectra with computational predictions (DFT calculations for NMR shifts) or cross-validate via LC-MS to detect impurities. For ambiguous peaks, conduct 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. How does the solubility profile of this salt influence its utility in aqueous reaction systems?

- Answer : The compound exhibits moderate solubility in water (~5–10 mg/mL at 25°C) due to the hydrophilic p-toluenesulfonate counterion. For aqueous reactions, pre-dissolution in warm water (40–50°C) or buffered solutions (pH 6–7) is recommended. Solubility can be further enhanced using co-solvents like DMSO (10–20% v/v) without destabilizing the cyclopropyl moiety .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the stability of this compound under varying pH and temperature conditions?

- Answer :

- Methodology : Use molecular dynamics simulations (Amber/CHARMM force fields) to model protonation states of the amine group at pH 2–10. Assess bond dissociation energies (BDEs) of the cyclopropyl ring under thermal stress (25–100°C).

- Validation : Correlate simulations with accelerated stability studies (ICH Q1A guidelines) by storing samples at 40°C/75% RH for 4 weeks and analyzing degradation via HPLC. Discrepancies between predicted and observed stability require recalibrating force field parameters or refining solvation models .

Q. What experimental design strategies address contradictions in reported catalytic activity of this salt in asymmetric synthesis?

- Answer :

- Hypothesis testing : Systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using a factorial design (Taguchi or Box-Behnken).

- Contradiction analysis : If catalytic efficiency conflicts with literature, conduct kinetic studies (e.g., Eyring plots) to compare activation energies. Use enantiomeric excess (ee) measurements (chiral HPLC or polarimetry) to isolate stereochemical effects. Reconcile data by identifying hidden variables (e.g., trace moisture in solvents) .

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

- Answer : Implement nanofiltration (NF) membranes (MWCO ~300–500 Da) to separate the product from smaller byproducts (e.g., unreacted p-toluenesulfonic acid). Optimize transmembrane pressure (3–5 bar) and cross-flow velocity to minimize fouling. For continuous processes, integrate membrane modules with flow reactors to enhance yield (>90%) and reduce solvent waste .

Q. What mechanistic insights explain the compound’s interaction with biological membranes, and how can this inform drug delivery applications?

- Answer :

- Methodology : Use Langmuir-Blodgett troughs to study monolayer penetration kinetics. Fluorescence anisotropy (DPH probes) quantifies membrane fluidity changes.

- Findings : The cyclopropyl group increases rigidity in lipid bilayers, while the sulfonate moiety enhances aqueous dispersion. For drug delivery, co-formulate with liposomes (70:30 DOPC:cholesterol) to improve loading efficiency .

Q. Methodological Frameworks

- Data Interpretation : Apply the FLOAT method to refine research questions: link spectral data (e.g., NMR peaks) to structural hypotheses, and iteratively test alternative explanations .

- Theoretical Integration : Anchor stability or catalytic studies to Marcus theory (electron transfer) or frontier molecular orbital (FMO) theory to explain reactivity patterns .

Eigenschaften

CAS-Nummer |

172947-14-7 |

|---|---|

Molekularformel |

C13H21NO3S |

Molekulargewicht |

271.38 g/mol |

IUPAC-Name |

2-cyclopropylpropan-2-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,7)5-3-4-5/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

RGWMDWPKOOWZSF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.